molecular formula C18H14ClNO2 B2676464 7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid CAS No. 862647-91-4

7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2676464
CAS No.: 862647-91-4
M. Wt: 311.77
InChI Key: MDCMKCMQYMPSKB-UHFFFAOYSA-N
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Description

“7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.76 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline scaffold with a chlorine atom at the 7th position, a methyl group at the 8th position, and a 2-methylphenyl group at the 2nd position . The carboxylic acid group is attached to the 4th position of the quinoline ring .

Scientific Research Applications

Synthesis and Anticancer Activity

A study detailed the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, highlighting a microwave-irradiated method that provided high yields and short reaction times. These compounds were tested for their cytotoxic activity against various carcinoma cell lines, with some showing significant anticancer activity. The study suggests these derivatives as promising leads for the future design of potent inhibitors targeting hTopoIIα, a novel anticancer agent (Bhatt, Agrawal, & Patel, 2015).

Photophysical Properties and ESIPT

Research on excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores synthesized from 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid revealed dual emissions and large Stokes shift emission patterns. These photophysical studies suggest the potential application of these compounds in fluorescent probes and sensors, demonstrating how solvent polarity affects emission properties (Padalkar & Sekar, 2014).

Antimicrobial Activity

Another study focused on the microwave-irradiated synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, which exhibited broad-spectrum antimicrobial activity. The findings suggest these compounds' potential as new antimicrobial agents, highlighting their effectiveness against specific strains like Streptococcus pyogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Properties

IUPAC Name

7-chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-5-3-4-6-12(10)16-9-14(18(21)22)13-7-8-15(19)11(2)17(13)20-16/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCMKCMQYMPSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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